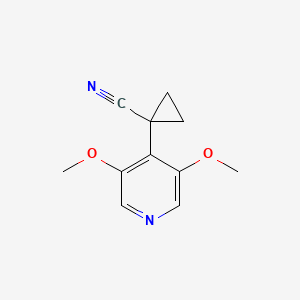
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group at the 1 position
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Pyridine Ring Substitution: The pyridine ring is functionalized with methoxy groups at the 3 and 5 positions through nucleophilic substitution reactions.
Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced with a nitrile group using a cyanide source.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding to enzymes or receptors, while the methoxy groups and cyclopropane ring contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-5-13-6-9(15-2)10(8)11(7-12)3-4-11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MAAKVDYNUDYNOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1C2(CC2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)




![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
